molecular formula C11H11NS B13617832 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine

Cat. No.: B13617832
M. Wt: 189.28 g/mol
InChI Key: JETWXRYJPRNGPT-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . Another method includes the use of a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to cannabinoid receptors, influencing various physiological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of both the benzo[b]thiophene moiety and the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H11NS/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10H,5,12H2

InChI Key

JETWXRYJPRNGPT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CSC3=CC=CC=C32

Origin of Product

United States

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